N-(4-Methyl-2-nitrophenyl)acetamide
Description
Contextualization within Nitroacetanilide Chemistry
Nitroacetanilides are a class of organic compounds that are derivatives of acetanilide (B955) containing one or more nitro groups. unacademy.comwikipedia.org The position of the nitro group relative to the acetamido group significantly influences the compound's properties and applications. For instance, p-nitroacetanilide, or N-(4-nitrophenyl)acetamide, is a well-studied isomer used as an intermediate in the synthesis of dyes and pharmaceuticals. unacademy.comvedantu.comjcbsc.org
The acetamido group (-NHCOCH3) in acetanilide is an ortho, para-directing group in electrophilic aromatic substitution reactions. vedantu.combyjus.com Therefore, the nitration of acetanilide typically yields a mixture of ortho- and para-nitroacetanilide, with the para isomer being the major product due to steric hindrance at the ortho position. vedantu.comslideshare.net N-(4-Methyl-2-nitrophenyl)acetamide is a more complex derivative, with an additional methyl group on the benzene (B151609) ring, which further influences the electronic and steric environment of the molecule.
The synthesis of this compound often involves the nitration of N-(4-methylphenyl)acetamide (p-acetotoluidide). The presence of the activating methyl group and the ortho, para-directing acetamido group leads to the introduction of the nitro group at the 2-position.
Historical Development of Research on this compound
Early research on nitroacetanilides was largely driven by the burgeoning dye industry and the need for versatile chemical intermediates. While much of the initial focus was on simpler isomers like p-nitroacetanilide, the study of substituted derivatives such as this compound emerged as chemists sought to create new molecules with specific properties.
Detailed historical records specifically for this compound are not extensively documented in readily available literature. However, its study is intrinsically linked to the broader exploration of nitration reactions on substituted aromatic compounds, a cornerstone of organic synthesis for over a century. The synthesis and characterization of this compound would have followed established methodologies for the preparation of nitroaromatic compounds.
Contemporary Academic Relevance and Unexplored Research Avenues
In modern research, this compound and related compounds are valuable as building blocks in organic synthesis. The presence of multiple functional groups—the nitro group, the amide, and the methyl group—allows for a variety of chemical transformations. For example, the nitro group can be reduced to an amine, opening pathways to the synthesis of various heterocyclic compounds and other complex molecules. google.comnih.govacs.org
Recent studies have explored the synthesis and characterization of related N-(substituted-phenyl)acetamides. For instance, the crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide has been investigated to understand the influence of substituents on molecular planarity. iucr.orgnih.gov Such studies provide insights into the solid-state properties and intermolecular interactions of these molecules.
Unexplored research avenues for this compound could include:
Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. The structural motifs present in the molecule are found in various biologically active compounds. acs.orgrsc.org
Materials Science: Exploring its use in the synthesis of novel polymers or functional materials, where the nitro and amide groups could be modified to tune the material's properties.
Catalysis: Utilizing the compound as a ligand or precursor for the synthesis of catalysts for organic transformations.
Further detailed spectroscopic and crystallographic analysis of this compound would also be beneficial to fully elucidate its structural and electronic properties.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C9H10N2O3 | nih.govnih.govchemicalbook.com |
| Molecular Weight | 194.19 g/mol | nih.govchemicalbook.comsielc.com |
| CAS Number | 612-45-3 | chemicalbook.comsielc.com |
| Melting Point | 96 °C | chemicalbook.com |
| Boiling Point | 330.62°C (rough estimate) | chemicalbook.com |
| Density | 1.2934 (rough estimate) | chemicalbook.com |
| Water Solubility | 2.2 g/L (room temperature) | chemicalbook.com |
| Appearance | Not specified in detail, but related nitroacetanilides are often yellow or greenish-brown solids. unacademy.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)9(5-6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZGUJSFLJIJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060610 | |
| Record name | 2-Nitro-4-methylacetanilide | |
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Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-45-3 | |
| Record name | 4′-Methyl-2′-nitroacetanilide | |
| Source | CAS Common Chemistry | |
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| Record name | Acetamide, N-(4-methyl-2-nitrophenyl)- | |
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| Record name | 2'-Nitro-p-acetotoluidide | |
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| Record name | Acetamide, N-(4-methyl-2-nitrophenyl)- | |
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| Record name | 2-Nitro-4-methylacetanilide | |
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| Record name | 4'-methyl-2'-nitroacetanilide | |
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| Record name | N-(4-Methyl-2-nitrophenyl)acetamide | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes
The two most common and established methods for preparing N-(4-Methyl-2-nitrophenyl)acetamide are the acetylation of 4-Methyl-2-nitroaniline (B134579) and the regioselective nitration of N-(4-Methylphenyl)acetamide.
The acetylation of the primary amino group of 4-Methyl-2-nitroaniline is a direct and widely used method for synthesizing this compound. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of an acetylating agent. quora.com The most common acetylating agents for this purpose are acetic anhydride (B1165640) and acetyl chloride.
The reaction using acetic anhydride is typically performed in a solvent like glacial acetic acid. For instance, a similar compound, N-(4-Methoxy-2-nitrophenyl)acetamide, was synthesized by reacting 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid at room temperature for 18 hours. iucr.org The general mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to form the acetamide (B32628) and an acetate (B1210297) leaving group. quora.com
Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A general procedure for the acetylation of an amine involves dissolving it in a solvent like dichloromethane (B109758) (CH2Cl2), cooling it to 0°C, and then adding a base such as triethylamine (B128534) (NEt3) followed by the dropwise addition of acetyl chloride. rsc.org
To facilitate the reaction in an aqueous medium, the amine can be used in its hydrochloride salt form with a weak base like sodium acetate. researchgate.netlibretexts.org The sodium acetate liberates the free amine from its salt, which then immediately reacts with the acetylating agent. researchgate.net This method has the advantage that the acetylated product often precipitates directly from the reaction mixture, simplifying purification. researchgate.net
| Reactant | Acetylating Agent | Catalyst/Base | Solvent | Key Conditions | Yield |
| 4-Methyl-2-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | Glacial Acetic Acid | Room Temperature | High |
| 4-Methyl-2-nitroaniline | Acetyl Chloride | Triethylamine (NEt3) | Dichloromethane (CH2Cl2) | 0°C to Room Temp | Good |
| 4-Methyl-2-nitroaniline HCl | Acetic Anhydride | Sodium Acetate | Water | Ice bath | Good |
An alternative pathway to this compound is the electrophilic aromatic substitution, specifically the nitration, of N-(4-methylphenyl)acetamide (also known as N-p-tolylacetamide). In this route, the starting material is first acetylated and then nitrated. The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group, while the methyl group (-CH3) is also ortho-, para-directing and activating.
When N-(4-methylphenyl)acetamide is nitrated, the directing effects of both the acetamido and methyl groups must be considered. The acetamido group is a more powerful activating and directing group than the methyl group. ulisboa.pt Therefore, the incoming electrophile, the nitronium ion (NO2+), is predominantly directed to the positions ortho to the acetamido group. Since the para position is already occupied by the methyl group, the nitration occurs at the C2 or C6 positions. For N-(4-methylacetanilide), the nitration overwhelmingly favors the position ortho to the acetamido group, resulting in a 97% yield of 4-methyl-2-nitroaniline after hydrolysis. ulisboa.pt This high regioselectivity makes this a viable synthetic route. ulisboa.pt
The nitrating agent is typically a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion in situ. The reaction is often carried out in a solvent like acetic acid. ulisboa.pt The choice of solvent can influence regioselectivity; for example, nitration of a protected tryptophan derivative in acetic anhydride favored the 2-nitro product, while using trifluoroacetic acid favored the 6-nitro product. nih.gov
| Starting Material | Reagents | Solvent | Product | Regioselectivity |
| N-(4-Methylphenyl)acetamide | HNO3 / H2SO4 | Acetic Acid | This compound | High (97% ortho to acetamido group) ulisboa.pt |
| N-phenylsulfonylindole | Acetyl nitrate (B79036) | Acetic Anhydride | 3-nitroindole / 6-nitroindole | Temperature-dependent nih.gov |
Advanced Synthetic Strategies and Process Optimization
To improve upon traditional methods, researchers have explored advanced strategies focusing on enhancing reaction rates, yields, purity, and environmental friendliness.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technology can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govnih.gov For the synthesis of acetamides, microwave irradiation has been successfully employed to accelerate the formation of the C-N bond. nih.gov
In a general context, the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) was achieved in just 10 minutes at 160°C, showcasing the efficiency of this technique. organic-chemistry.org Similar principles can be applied to the acetylation of 4-methyl-2-nitroaniline. The benefits include not only speed but also often cleaner reactions with fewer byproducts, simplifying purification. nih.govorganic-chemistry.org A comparative study on the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones showed that microwave synthesis took 5 minutes to achieve an 84% yield, while conventional heating required 90 minutes for a 73% yield. nih.gov
Biocatalysis offers a green and sustainable alternative to conventional chemical synthesis. researchgate.net Lipases (E.C. 3.1.1.3) are particularly versatile enzymes that can catalyze the formation of amide bonds in non-aqueous environments, a process known as aminolysis. nih.gov These enzymes are attractive because they operate under mild conditions, show high selectivity (chemo-, regio-, and enantioselectivity), and are environmentally benign. nih.govunimi.it
The synthesis of amides using lipases can be achieved through the reaction of an amine with an ester or a carboxylic acid. Lipase-catalyzed acetylation, for example, can use an acyl donor like vinyl acetate. unimi.it This approach avoids the use of harsh reagents and can lead to high yields and purity. unimi.it Lipases from various sources, such as Candida antarctica B (often immobilized as Novozym 435), are commonly used due to their broad substrate specificity and stability. nih.govunimi.it While specific application to this compound is not widely documented, the established utility of lipases for the synthesis of other amides and the acylation of amines suggests its potential as a viable and sustainable method. researchgate.netnih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is essential for industrial-scale production. google.com Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
For acetylation reactions , the choice of base and solvent is critical. Using a weak base like sodium bicarbonate (NaHCO3) or sodium acetate in an aqueous medium can provide a mild and eco-friendly method for the chemoselective acylation of amines. researchgate.netresearchgate.net The concentration of catalysts, such as Brønsted acids like tartaric acid in the acetylation of primary aromatic amines with acetic acid, must be carefully controlled. ias.ac.in An optimal catalyst loading can significantly increase yield, while an excess can lead to the protonation of the amine, reducing its nucleophilicity and thus the reaction rate. ias.ac.in
For nitration reactions , regioselectivity is a major concern. The molar ratio of the nitrating agent to the aromatic substrate is a determining factor in the reaction's outcome. frontiersin.org The choice of nitrating system can also dramatically alter the product distribution. For instance, using tetrabutylammonium (B224687) nitrate (TBAN) with trifluoroacetic anhydride (TFAA) can lead to exclusive nitration at a different position compared to classical HNO3/H2SO4 methods. nih.gov Purification of the final product is also a key step for ensuring high purity. Techniques such as recrystallization from appropriate solvents or column chromatography are commonly employed to remove impurities and isolate the desired compound. iucr.orglibretexts.orgacs.org
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, promote energy efficiency, and maximize the incorporation of all materials used in the process into the final product. The synthesis of this compound, a valuable chemical intermediate, provides a relevant case study for the application of these principles, moving from traditional methods towards more sustainable and environmentally benign alternatives.
Traditional synthesis of this compound typically involves the acetylation of 4-methyl-2-nitroaniline. This is commonly achieved using acetylating agents like acetic anhydride or acetyl chloride, often in the presence of a solvent and sometimes a catalyst. While effective, these methods often fall short of green chemistry ideals. For instance, the use of corrosive reagents like acetyl chloride and the generation of by-products that require disposal are common drawbacks.
In contrast, modern approaches seek to align the synthesis with green chemistry principles. This includes exploring solvent-free conditions, utilizing alternative energy sources like microwave irradiation, and employing more environmentally friendly catalysts. Research into the acetylation of anilines has demonstrated the feasibility of these greener routes. For example, methods using milder and less toxic reagents are being developed. A notable approach is the use of visible light to induce the acetylation of anilines in water, utilizing the non-toxic and water-soluble diacetyl as both a photosensitizer and the acetylating reagent. nih.govacs.orgacs.org Such a method represents a significant advancement in green synthesis.
Another key area of improvement is the use of catalysts that are benign and can be easily recovered and reused. For the acetylation of primary aromatic amines, systems like tartaric acid in glacial acetic acid have been shown to be simple, inexpensive, and effective. ias.ac.in Similarly, magnesium sulphate in glacial acetic acid has been identified as a benign and inexpensive catalyst for the acetylation of aniline. ijtsrd.com These catalytic systems avoid the use of more hazardous traditional catalysts.
The move towards solvent-free reactions is a cornerstone of green synthetic chemistry. Microwave-assisted, solvent-free acetylation has been successfully applied to various substrates, including cellulose, using iodine as a catalyst. nih.govmdpi.comresearchgate.net This technique not only eliminates the need for potentially harmful organic solvents but also often leads to significantly reduced reaction times and increased energy efficiency. youtube.comyoutube.com The energy consumed in chemical reactions is a critical factor, and microwave heating has been shown to be more energy-efficient than conventional heating methods for certain reactions, especially when it leads to a drastic reduction in reaction time. nih.govresearchgate.net
The efficiency of a chemical reaction from a green chemistry perspective can be quantified using metrics like atom economy. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. rsc.org For the synthesis of this compound from 4-methyl-2-nitroaniline and acetic anhydride, the atom economy is not 100%, as acetic acid is generated as a by-product. Improving atom economy is a key driver for developing alternative synthetic pathways.
Table 1: Comparison of Traditional and Greener Synthetic Approaches for Acetylation
| Feature | Traditional Method (e.g., Acetic Anhydride) | Greener Alternative (Proposed) | Green Chemistry Principle Addressed |
| Reagents | Acetic anhydride, often with acid/base catalysts | Glacial acetic acid with a benign catalyst (e.g., tartaric acid) ias.ac.in | Safer Chemicals, Catalysis |
| Solvent | Organic solvents (e.g., dichloromethane, acetic acid) | Solvent-free or water nih.govacs.orgnih.gov | Safer Solvents and Auxiliaries |
| Energy Input | Conventional heating (reflux) | Microwave irradiation nih.govnih.gov | Design for Energy Efficiency |
| By-products | Acetic acid, catalyst waste | Minimal by-products, recyclable catalyst | Prevention of Waste |
| Atom Economy | Less than 100% monash.edu | Potentially higher depending on the specific reaction | Atom Economy |
Table 2: Research Findings on Greener Acetylation of Anilines and Related Compounds
| Catalyst/Method | Substrate(s) | Key Findings | Reference(s) |
| Magnesium sulphate/Glacial acetic acid | Aniline | Benign, inexpensive, and simple method; 80% yield in 90 minutes. | ijtsrd.com |
| Tartaric acid/Glacial acetic acid | Primary aromatic amines | Simple, inexpensive, and benign catalyst system. | ias.ac.in |
| Visible light/Diacetyl in water | Anilines | Catalyst-free, uses water as a solvent, environmentally friendly. | nih.govacs.orgacs.org |
| Iodine/Microwave irradiation | Cellulose | Solvent-free, optimized conditions found to be 130°C for 30 min. | nih.govmdpi.comresearchgate.net |
| Vanadyl sulfate (B86663) (VOSO₄) | Phenols, Alcohols, Thiols | Stoichiometric, solvent-free acetylation with good yields. | frontiersin.org |
Reactivity Profiles and Transformational Chemistry
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of N-(4-Methyl-2-nitrophenyl)acetamide is subject to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of these reactions is directed by the existing substituents. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, while the methyl group (-CH₃) is also activating and ortho-, para-directing. Conversely, the nitro group (-NO₂) is a strong deactivating, meta-directing group. youtube.com
A common electrophilic aromatic substitution is nitration, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org For this compound, further nitration would likely introduce a second nitro group at the C5 position.
| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NHCOCH₃ (Acetamido) | C1 | Activating | Ortho, Para |
| -NO₂ (Nitro) | C2 | Deactivating | Meta |
| -CH₃ (Methyl) | C4 | Activating | Ortho, Para |
Nucleophilic Substitution Reactions (Referencing Analogous Compounds)
While the electron-rich aromatic ring of this compound is not susceptible to direct nucleophilic attack, analogous compounds demonstrate that nucleophilic substitution can occur at other sites within the molecule. For instance, in the synthesis of related compounds, a nucleophilic substitution reaction is a key step. The synthesis of N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)amide derivatives involves the reaction of an amine with a carboxylic acid derivative. acs.org Similarly, the synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride involves the reaction of a chloroacetamide with methylamine. chemicalbook.com
Reduction Chemistry of the Nitro Group to Amine Functionality
The reduction of the nitro group to an amino group is a significant transformation in the chemistry of aromatic nitro compounds. researchgate.net This reaction converts this compound into N-(2-amino-4-methylphenyl)acetamide. This transformation is crucial for the synthesis of various derivatives and is often a key step in the preparation of pharmaceuticals and other fine chemicals.
Commonly used reducing agents for this purpose include metals such as iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.net For example, the synthesis of N-(4-aminophenyl)acetamide from its nitro precursor utilizes such a method. researchgate.net Another effective reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), as seen in the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. chemicalbook.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a widely employed method for this reduction. The resulting diamine, N-(2-amino-4-methylphenyl)acetamide, is a valuable intermediate for further synthetic modifications. nih.gov
| Reagent | Conditions | Typical Byproducts |
|---|---|---|
| Fe / HCl | Acidic, Aqueous | Iron oxides |
| Zn / CH₃COOH | Acidic, Organic Solvent | Zinc acetate (B1210297) |
| H₂ / Pd/C | Neutral, various solvents | None |
| NaBH₄ / NiCl₂ | Alcoholic solvent | Borates, Nickel boride |
Hydrolytic Cleavage of the Acetamide (B32628) Linkage
The acetamide linkage in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-methyl-2-nitroaniline (B134579) and acetic acid. This reaction is a standard method for the deprotection of an amino group that has been acetylated for synthetic purposes.
Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the amide bond makes this hydrolysis generally require forcing conditions, such as elevated temperatures.
Derivatization Strategies for Structural Modification
The structure of this compound offers several avenues for derivatization, allowing for the synthesis of a wide range of new compounds.
Modification of the amino group (post-reduction): Following the reduction of the nitro group to an amine, the resulting N-(2-amino-4-methylphenyl)acetamide can undergo various reactions at the newly formed amino group. These include diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or acylation and sulfonylation to form new amides and sulfonamides.
Modification of the acetamido group: The N-H proton of the acetamido group can be deprotonated with a strong base, and the resulting anion can be alkylated. For example, N-methylation can be achieved.
Further substitution on the aromatic ring: As discussed in the electrophilic aromatic substitution section, new substituents can be introduced onto the aromatic ring, primarily at the C5 position.
These derivatization strategies highlight the versatility of this compound as a building block in organic synthesis.
Crystallographic Investigations and Solid State Phenomena
Polymorphism of N-(4-Methyl-2-nitrophenyl)acetamide
This compound (MNA) is known to exist in at least three polymorphic forms, distinguished by their colors: white, yellow, and amber. brunel.ac.uk
The different polymorphic forms of MNA arise from variations in the crystal packing and intermolecular interactions. The white form (MNA-1) is considered the most stable, while the amber form (MNA-2) is the least stable. brunel.ac.uk The yellow form (MNA-3) exhibits unique transitional behavior. brunel.ac.uk A key difference between some of these forms lies in the nature of their hydrogen bonding. For instance, some o-nitroacetanilides can exist in a white form characterized by intermolecular hydrogen bonds and a yellow form with intramolecular hydrogen bonds. brunel.ac.uk
A noteworthy phenomenon observed is the topotactic phase transition of the yellow form (MNA-3) into the white form. brunel.ac.uk A topotactic transition is a solid-state reaction where the crystal lattice of the product phase has a specific and predictable orientation relative to the crystal lattice of the parent phase. The mechanisms proposed to explain these transitions involve cooperative molecular rearrangements within the crystal lattice, driven by the system's tendency to achieve a lower energy state, as represented by the more stable white polymorph. brunel.ac.uk
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction has been instrumental in elucidating the detailed molecular and supramolecular structure of this compound and its analogs.
X-ray diffraction studies reveal that the molecule is not perfectly planar. For the related compound, N-(4-methoxy-2-nitrophenyl)acetamide, the methoxy (B1213986) group is nearly coplanar with the phenyl ring, exhibiting a C-C-O-C torsion angle of 6.1(5)°. nih.goviucr.org The nitro group shows a greater deviation, with a twist of 12.8(5)° about the C-N bond. nih.goviucr.org The acetamido group is significantly twisted out of the plane of the central ring, with a torsion angle of 25.4(5)°. nih.goviucr.org In another analog, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide (B32628) group is tilted by a substantial ~47°. nih.gov These torsions are largely attributed to steric hindrance from the ortho substituents. nih.gov
Table 1: Selected Torsion Angles in N-(4-alkoxy-2-nitrophenyl)acetamide Derivatives
| Compound | Torsion Angle | Value (°) |
| N-(4-methoxy-2-nitrophenyl)acetamide | C-C-O-C (methoxy) | 6.1(5) nih.goviucr.org |
| C-N (nitro) | 12.8(5) nih.goviucr.org | |
| C-N (acetamido) | 25.4(5) nih.goviucr.org | |
| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Dihedral angle (acetamide-phenyl) | ~47 nih.gov |
The presence of an ortho-nitro group significantly influences the hydrogen bonding patterns. In N-(4-methoxy-2-nitrophenyl)acetamide, an intramolecular N—H⋯O hydrogen bond is formed between the amide N-H group and an oxygen atom of the ortho-nitro group. nih.goviucr.orgnih.gov This internal hydrogen bond satisfies the primary hydrogen bond donor, leading to weaker intermolecular interactions dominating the crystal packing. nih.gov In contrast, compounds lacking the ortho-nitro group, such as the 3-nitro isomer, exhibit intermolecular N—H⋯O(nitro) hydrogen bonds, forming chains within the crystal. nih.gov The 2-methyl-5-nitro derivative, which also lacks an ortho-nitro acceptor, displays a conventional amide catemer where the N-H group hydrogen bonds to the carbonyl oxygen atom of an adjacent molecule, creating N—H⋯O=C chains. nih.gov
Influence of Substituents on Crystal Packing and Polymorphic Behavior
The arrangement of molecules in the solid state is a delicate balance of intermolecular forces, steric demands, and molecular conformation. In derivatives of N-phenylacetamide, the nature and position of substituents on the phenyl ring can profoundly alter this balance, leading to different crystal packing arrangements and, in some cases, polymorphism—the ability of a compound to exist in multiple crystalline forms. The study of this compound and its analogs reveals significant insights into how substituent changes dictate solid-state architecture.
Research has shown that this compound, also known as 4-methyl-2-nitroacetanilide (MNA), is a flexible molecule that exhibits polymorphism. brunel.ac.uk It has been identified in at least three different polymorphic forms: a white form (MNA-1), an amber form (MNA-2), and a yellow form (MNA-3). brunel.ac.uk The color difference between polymorphs is often linked to the molecular conformation, particularly the nature of the hydrogen bonding. The ability of other ortho-nitroacetanilides to exist in white (intermolecularly hydrogen-bonded) and yellow (intramolecularly hydrogen-bonded) forms has been a subject of study. brunel.ac.uk
The defining structural feature of many 2-nitroacetanilides is the presence of a strong intramolecular N—H⋯O hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group. nih.govnih.goviucr.org This internal hydrogen bond satisfies the primary hydrogen bond donor, meaning that strong intermolecular N-H···O bonds are not formed. nih.gov Consequently, the crystal packing is consolidated by weaker interactions. nih.gov
The influence of substituents is clearly demonstrated when comparing the crystal structures of various N-(nitrophenyl)acetamide derivatives. The planarity of the molecule, particularly the degree to which the nitro and acetamido groups are twisted out of the plane of the phenyl ring, is highly sensitive to the identity of other ring substituents.
In N-(4-methoxy-2-nitrophenyl)acetamide, for instance, the substituents vary in their deviation from the plane of the central phenyl ring. The methoxy group is nearly coplanar, while the nitro group and the acetamido group are twisted out of the plane by approximately 12.8° and 25.4°, respectively. nih.goviucr.org These deviations are similar to those observed in the analogous 4-ethoxy compound. nih.gov However, replacing the methoxy group with a hydroxyl group, as in N-(4-hydroxy-2-nitrophenyl)acetamide, results in a considerably more planar molecule, which is attributed to the effects of intermolecular hydrogen bonding by the OH group. nih.gov The introduction of an additional methyl group, as seen in N-(2,4-dimethyl-6-nitrophenyl)acetamide, also alters the molecular geometry and packing. researchgate.net
The resulting packing motif is also governed by these substituent-driven conformational changes. In N-(4-methoxy-2-nitrophenyl)acetamide, where the intramolecular N—H⋯O bond dominates, molecules pack in a herringbone pattern, with adjacent phenyl rings inclined at an angle of 65.7(2)°. nih.govnih.gov This contrasts with structures where intermolecular hydrogen bonding is the primary organizing force. The change from a herringbone to a layer-like packing arrangement has been observed in other aromatic systems when substituents that promote different interactions, such as π-stacking or alternative hydrogen bonds (e.g., C-H···F), are introduced. mdpi.com The closest intermolecular contact in N-(4-methoxy-2-nitrophenyl)acetamide involves a C—H⋯O interaction that forms dimers around inversion centers. nih.goviucr.org
The table below summarizes the influence of different substituents on the key dihedral angles in several nitrophenylacetamide derivatives, illustrating the conformational flexibility of this molecular scaffold.
Table 1: Influence of Substituents on Molecular Geometry in N-(nitrophenyl)acetamide Derivatives
| Compound Name | Substituent at C4 | Substituent at C6 | Acetamido Group Torsion Angle (°) | Nitro Group Torsion Angle (°) | Reference |
| N-(4-methoxy-2-nitrophenyl)acetamide | Methoxy | H | 25.4 | 12.8 | nih.goviucr.org |
| N-(4-ethoxy-2-nitrophenyl)acetamide | Ethoxy | H | 18.23 | -14.94 | nih.gov |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Hydroxy | H | 3.1 | -0.79 | nih.gov |
| N-(2,4-dimethyl-6-nitrophenyl)acetamide | Methyl | Methyl | Not specified | Not specified | researchgate.net |
Torsion angles describe the twist of the substituent plane relative to the phenyl ring plane.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of N-(4-Methyl-2-nitrophenyl)acetamide in solution. Studies involving both proton (¹H) and carbon-13 (¹³C) NMR have provided significant insights into the molecular conformation and its dependence on the surrounding chemical environment. brunel.ac.uk
Proton NMR spectra of this compound have been recorded to probe the structure of its flexible molecules. brunel.ac.ukznaturforsch.com The chemical shifts of the protons are indicative of their local electronic environment within the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | Varies |
| Methyl Protons | Varies |
| Amide Proton (N-H) | Varies |
Note: Specific chemical shift values are solvent-dependent and can be found in detailed spectral analyses. znaturforsch.com
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by mapping the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are sensitive to the electronic effects of the nitro, methyl, and acetamido groups. brunel.ac.ukznaturforsch.com
The analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetamido group. These assignments are consistent with data from similar compounds. znaturforsch.com
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | Varies |
| Methyl Carbon | Varies |
| Carbonyl Carbon (C=O) | Varies |
| Acetyl Methyl Carbon | Varies |
Note: Specific chemical shift values are solvent-dependent and are detailed in comprehensive spectral studies. znaturforsch.com
The conformation of the flexible this compound molecule is markedly dependent on the nature of the solvent. brunel.ac.uk This phenomenon has been investigated through both proton and ¹³C NMR studies, which show variations in chemical shifts with changes in the solvent. brunel.ac.uk The ability of the molecule to form different conformations is linked to the potential for intramolecular versus intermolecular hydrogen bonding. brunel.ac.uk Specifically, o-nitroacetanilides can exist in a white form, which is characterized by intermolecular hydrogen bonding, and a yellow form, which exhibits intramolecular hydrogen bonding. brunel.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been instrumental in characterizing the solid-state forms of this compound and identifying its key functional groups.
This compound is known to exist in at least three polymorphic forms: a white form (MNA-1), an amber form (MNA-2), and a yellow form (MNA-3). brunel.ac.uk The white form is the most stable. brunel.ac.uk These polymorphs exhibit distinct IR and Raman spectra in the solid state, allowing for their differentiation. brunel.ac.uk The differences in the spectra arise from the different molecular packing and intermolecular interactions in the crystal lattice of each polymorph. brunel.ac.uk A topotactic phase change from the yellow form to the white form has also been observed. brunel.ac.uk
The IR and Raman spectra of this compound show characteristic absorption bands corresponding to its various functional groups. brunel.ac.uk These spectra, along with those of its deuterated analogues, have been interpreted to understand the vibrational modes of the molecule. brunel.ac.uk
Key vibrational bands include those associated with the amide group (Amide I, II, III, etc.), the nitro group, and the methyl group. The Amide I band, primarily due to the C=O stretching vibration, is observed around 1650 cm⁻¹. brunel.ac.uk The Amide II band, which is sensitive to deuteration, appears around 1550 cm⁻¹. brunel.ac.uk The positions and intensities of these bands provide valuable information about the molecular structure and hydrogen bonding within the molecule. brunel.ac.uk
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Related Compounds
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3370-3170 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-N (Amide III) | Stretching | 1300-1200 |
| NO₂ | Asymmetric Stretch | 1560-1515 |
| NO₂ | Symmetric Stretch | 1355-1315 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Alkyl) | Stretching | 3000-2850 |
Note: These are general ranges, and specific values can vary based on the polymorphic form and molecular environment. brunel.ac.ukresearchgate.netlibretexts.org
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is pivotal in determining the thermal transitions of a material, such as melting and decomposition.
For this compound, DSC analysis reveals key thermal properties. The compound exhibits a sharp endothermic peak corresponding to its melting transition. Data from the National Institute of Standards and Technology (NIST) indicates an enthalpy of fusion (ΔfusH) of 22.37 kJ/mol at a melting temperature of 364.2 K (91.05 °C). nist.gov This value was determined by DSC and is based on data for the yellow crystalline form of the compound. nist.gov Other sources report a melting point of 96 °C, which is in close agreement with the NIST data.
Interactive Data Table: Thermal Properties of this compound
| Thermal Property | Value | Unit | Technique | Reference |
| Melting Point | 91.05 (364.2 K) | °C (K) | DSC | nist.gov |
| Enthalpy of Fusion (ΔfusH) | 22.37 | kJ/mol | DSC | nist.gov |
| Reported Melting Point | 96 | °C | Not Specified |
Mass Spectrometry for Molecular Ion Characterization
Mass Spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides the exact molecular weight and valuable information about the structure of a compound through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₉H₁₀N₂O₃, corresponding to a molecular weight of approximately 194.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would therefore be expected at an m/z of 194.
While a specific mass spectrum for this compound is not available in the cited literature, the fragmentation pattern can be predicted based on its structure and comparison with related molecules. The structure contains several points susceptible to fragmentation: the amide linkage, the nitro group, and the methyl group on the aromatic ring.
Predicted Fragmentation Pathways:
Alpha-cleavage of the acetyl group: A common fragmentation for acetamides is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) through a McLafferty-type rearrangement, which would lead to a fragment ion at m/z 152. Alternatively, the loss of the acetyl radical (CH₃CO•, 43 Da) would result in a fragment at m/z 151.
Cleavage of the nitro group: The nitro group (NO₂, 46 Da) can be lost, leading to a fragment ion at m/z 148. Sequential loss of O and NO is also possible.
Loss of the methyl group: Fragmentation can occur via the loss of the methyl radical (CH₃•, 15 Da) from the toluene (B28343) moiety, resulting in an ion at m/z 179.
Analysis of the mass spectrum of the related compound N-(4-nitrophenyl)acetamide (C₈H₈N₂O₃, M⁺ at m/z 180) shows characteristic fragment peaks at m/z 138, 108, and 43, corresponding to losses of the nitro group and the acetyl group, respectively. nist.gov Similarly, the spectrum of N-(4-methylphenyl)acetamide (C₉H₁₁NO, M⁺ at m/z 149) shows significant fragments resulting from the cleavage of the amide bond. These examples support the predicted fragmentation pathways for this compound.
Interactive Data Table: Molecular and Predicted Mass Spectrometry Data for this compound
| Property | Value/Prediction | m/z |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 | |
| Molecular Ion Peak (M⁺) | [C₉H₁₀N₂O₃]⁺ | 194 |
| Predicted Fragment (Loss of CH₃•) | [M - CH₃]⁺ | 179 |
| Predicted Fragment (Loss of CH₂CO) | [M - CH₂CO]⁺ | 152 |
| Predicted Fragment (Loss of CH₃CO•) | [M - CH₃CO]⁺ | 151 |
| Predicted Fragment (Loss of NO₂) | [M - NO₂]⁺ | 148 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of N-(4-Methyl-2-nitrophenyl)acetamide. The molecule's structure, featuring a phenyl ring with an electron-donating methyl (-CH3) group and an electron-withdrawing nitro (-NO2) group, creates a polarized aromatic system.
Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed to analyze the electronic properties of such molecules. researchgate.net These calculations can determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the ortho-nitro group and the electron-donating para-methyl group significantly influence the electron density distribution across the aromatic ring, which in turn dictates its reactivity in various chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes
The conformation of this compound is known to be flexible and highly dependent on its environment, such as the solvent used. brunel.ac.uk The molecule exhibits polymorphism, meaning it can exist in different crystalline forms; white, amber, and yellow polymorphs have been identified. brunel.ac.uk These different forms arise from variations in the molecule's conformation and intermolecular packing.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. By simulating the motion of atoms over time, MD can map out the various stable and metastable conformations and the energy barriers between them. Key conformational features for this molecule include:
Rotation around the amide bond: The C-N bond of the acetamide (B32628) group has a partial double-bond character, which restricts free rotation.
Torsion angles of substituents: The planarity of the molecule is influenced by the rotation of the acetamido and nitro groups relative to the phenyl ring. In analogous structures, the nitro group is often twisted slightly out of the plane of the aromatic ring, and the acetamido group can be significantly non-planar. nih.gov
Ab initio molecular dynamics simulations on simpler amides like N-methylacetamide have shown how solute-solvent interactions govern conformational preferences and dynamics. rsc.org
Prediction of Reactivity and Mechanistic Pathways
Computational methods are instrumental in predicting the reactivity of this compound. The presence of both electron-donating and electron-withdrawing groups creates specific sites of reactivity. The nitro group, for instance, can undergo bioreduction to form reactive intermediates that may interact with cellular components.
Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack. Analysis of the electronic structure, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), helps identify regions susceptible to reaction. For example, the LUMO is often localized on the nitro group, indicating its susceptibility to nucleophilic attack or reduction. Mechanistic pathways for reactions such as nitration or substitution can be modeled to understand transition states and reaction energies, providing insights into regioselectivity and reaction kinetics.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique for visualizing the charge distribution and predicting reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative regions are expected to be localized around the oxygen atoms of the carbonyl and nitro groups. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group is a likely site of positive potential. researchgate.net
In addition to MEP, charge distribution can be quantified using methods like Mulliken population analysis. researchgate.netresearchgate.net These calculations assign partial charges to each atom, providing a numerical basis for understanding the molecule's polarity and electrostatic interactions.
| Region of Molecule | Predicted Electrostatic Potential | Likely Type of Interaction |
|---|---|---|
| Oxygen atoms of Nitro (-NO2) group | Strongly Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Oxygen atom of Carbonyl (C=O) group | Negative (Red/Yellow) | Electrophilic attack, Hydrogen bond acceptor |
| Hydrogen atom of Amide (N-H) group | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |
Theoretical Spectroscopic Data Prediction and Comparison with Experimental Observations
Computational chemistry allows for the prediction of various spectra, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. Studies on the polymorphs of this compound have shown that they exhibit different infrared (IR) and Raman spectra in the solid state. brunel.ac.uk
Using methods like DFT, vibrational frequencies can be calculated. researchgate.net These theoretical frequencies, after appropriate scaling, can be compared to experimental IR and Raman spectra to assign specific vibrational modes. For related acetamide compounds, characteristic vibrational frequencies have been identified experimentally, providing a benchmark for theoretical predictions. mdpi.com
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Computational Method for Prediction | Reference for Experimental Data |
|---|---|---|---|
| N-H Stretch | ~3300 | DFT (e.g., B3LYP) | mdpi.com |
| C=O Stretch (Amide I) | ~1678 | DFT (e.g., B3LYP) | mdpi.com |
| N-H Bending | ~1610 | DFT (e.g., B3LYP) | mdpi.com |
Solvation Effects and Intermolecular Interactions with Solvents
The conformation and properties of this compound are known to be significantly influenced by the solvent. brunel.ac.uk Computational models, particularly molecular dynamics simulations, can explicitly model solvent molecules to study these effects.
Biological Activities and Mechanistic Studies
Antimicrobial Efficacy
The antimicrobial potential of acetamide (B32628) derivatives has been explored, with studies focusing on structurally similar compounds to elucidate their efficacy and mechanisms of action against pathogenic bacteria.
While direct studies on N-(4-Methyl-2-nitrophenyl)acetamide are limited, research on analogous compounds provides significant insights. Notably, the antibacterial activity of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated against Klebsiella pneumoniae, a Gram-negative bacterium known for causing a wide range of nosocomial and community-acquired infections. nih.govnih.gov K. pneumoniae is recognized for its high capacity to acquire drug resistance, making the development of new therapeutic molecules a priority. nih.govscielo.br
Studies demonstrated that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide possesses antibacterial potential against K. pneumoniae. nih.govnih.gov Its activity was compared to its precursor, N-(4-fluoro-3-nitrophenyl)acetamide, revealing that the addition of a chloro atom to the alpha carbon was crucial for enhancing the biological activity. nih.gov While the observed antibacterial activity of these specific acetamides was characterized as moderate to weak when used alone, they are considered interesting substances for further exploration, particularly in combination therapies. nih.govscielo.br Research on other N-phenylacetamide derivatives has also shown promising results against various plant pathogenic bacteria, suggesting a broad potential for this chemical class as antibacterial agents. nih.govmdpi.com
The proposed mechanism of antibacterial action for acetamide analogs like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide involves the disruption of bacterial cell wall synthesis. It is hypothesized that the substance acts on penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis. nih.govnih.gov Inhibition of these proteins prevents the cross-linking of the peptidoglycan layer, which compromises the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. nih.gov This bactericidal mode of action is supported by findings where the minimum bactericidal concentration (MBC) was equal to the minimum inhibitory concentration (MIC), indicating that the compound actively kills the bacteria rather than just inhibiting their growth. nih.gov
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (designated as A2 in a study), the MIC against all tested K. pneumoniae strains was determined to be 512 µg/mL. nih.govscielo.brresearchgate.net In contrast, its precursor, N-(4-fluoro-3-nitrophenyl)acetamide (A1), which lacks the chlorine atom, exhibited a higher MIC of 1024 µg/mL, highlighting the enhanced potency conferred by the chloro substitution. nih.govresearchgate.net
Given the moderate MIC value when used as a single agent, studies have also explored the effect of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics. scielo.brresearchgate.net These investigations revealed synergistic and additive effects, where the acetamide derivative optimized the efficacy of drugs like meropenem (B701) and imipenem, reducing the concentrations needed to achieve bacterial death. scielo.brresearchgate.net
| Compound | Chemical Structure | MIC (µg/mL) |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | Analog without chloro substitution | 1024 |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Analog with chloro substitution | 512 |
Anticancer Potential
The exploration of acetamide derivatives extends to oncology, where the goal is to identify novel compounds that can selectively target cancer cells and modulate key pathways involved in tumor growth and survival.
Maternal embryonic leucine (B10760876) zipper kinase (MELK) is recognized as a significant factor in the malignant proliferation of several cancers, including glioblastoma and bladder cancer. nih.govnih.gov Inhibition of MELK has been shown to suppress tumor growth and induce cell cycle arrest. nih.govnih.gov For instance, the specific MELK inhibitor OTSSP167 has demonstrated potent anti-tumor activities in preclinical and clinical studies. nih.govnih.gov However, based on the available scientific literature, there are no findings that specifically link this compound or its direct structural analogs to the inhibition of the MELK protein. This remains an area open for future investigation.
A common characteristic of cancer cells is the evasion of programmed cell death, or apoptosis. nih.gov This is often achieved by overexpressing anti-apoptotic proteins, such as those from the B-cell lymphoma-2 (Bcl-2) family (e.g., Bcl-2, Bcl-xL) and the Inhibitor of Apoptosis (IAP) family. nih.govacs.org These proteins function by binding to and neutralizing pro-apoptotic proteins, thereby preventing cell death. nih.gov Consequently, small molecules that inhibit these anti-apoptotic proteins are considered attractive therapeutic targets. nih.govacs.org
While direct studies on this compound are not available, research on other classes of compounds featuring acetamide or nitrophenyl moieties demonstrates the potential for this chemical scaffold in cancer therapy. For example, a series of novel chalcone (B49325) acetamide derivatives was found to promote apoptosis in triple-negative breast cancer cells. chemrxiv.org The most potent of these compounds inhibited the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. chemrxiv.org Similarly, certain nitro-substituted hydroxynaphthanilides have demonstrated a pro-apoptotic effect on human cancer cells. nih.gov These findings, although from different chemical families, suggest that the N-nitrophenyl acetamide structure could potentially be developed to target and inhibit anti-apoptotic proteins, thereby inducing cell death in cancer cells.
Cytotoxicity Evaluation in Select Cancer Cell Lines
For instance, a study on a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives investigated their cytotoxic effects on human breast adenocarcinoma (MCF-7), metastatic breast cancer (MDA-MB-468), and pheochromocytoma (PC-12) cell lines. Among the tested compounds, those with a nitrophenyl moiety demonstrated notable activity. Specifically, compound 5b (2-(4-(2-chlorophenyl)thiazol-2-yl)acetamido)isoindoline-1,3-dione) was highly potent against MCF-7 cells, while compounds 5k (2-(4-(4-nitrophenyl)thiazol-2-yl)acetamido)isoindoline-1,3-dione) and 5g (2-(4-(p-tolyl)thiazol-2-yl)acetamido)isoindoline-1,3-dione) showed significant cytotoxicity against MDA-MB-468 and PC-12 cells, respectively. nih.gov The data suggests that these compounds may induce apoptosis through the intrinsic pathway. nih.gov
Another study focused on N-(1,3,4-Thiadiazol-2-yl)amide derivatives as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in cancer cell proliferation. Compound 5o , which features a 2-(3,4-dichlorophenyl)acetamide (B2721671) substituent, exhibited significant antiviability activity against human non-small-cell lung cancer cells (A549). acs.org Further optimization of this structure led to the development of compounds 19l and 19n , which showed dose-dependent inhibition of A549 and human hepatocellular carcinoma (Huh7) cell viability. acs.org
These findings highlight that the presence of substituted phenyl and acetamide moieties can contribute to cytotoxic activity against various cancer cell lines, suggesting that this compound may warrant investigation for similar properties.
Table 1: Cytotoxicity of Analogous Acetamide Derivatives in Select Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-(2-chlorophenyl)thiazol-2-yl)acetamido)isoindoline-1,3-dione (5b) | MCF-7 | 0.2±0.01 | nih.gov |
| 2-(4-(4-nitrophenyl)thiazol-2-yl)acetamido)isoindoline-1,3-dione (5k) | MDA-MB-468 | 0.6±0.04 | nih.gov |
| 2-(4-(p-tolyl)thiazol-2-yl)acetamido)isoindoline-1,3-dione (5g) | PC-12 | 0.43±0.06 | nih.gov |
| 2-(3,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide (5o) | A549 | 15 ± 2.6 | acs.org |
| Compound 19l | A549 | 8.1 ± 0.7 | acs.org |
| Compound 19n | A549 | 8.6 ± 0.6 | acs.org |
Antiviral Properties and Applications (Referencing Analogous Compounds)
The acetamide scaffold is present in various compounds with demonstrated antiviral activity. High-throughput screening campaigns have identified acetamide derivatives as potential inhibitors of viral replication. For example, a screening of a 160,000-compound library against SARS-CoV-2 identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit. mdpi.comnih.gov Further studies revealed that this class of compounds interferes with viral entry. mdpi.comnih.gov
Additionally, a review of the pharmacological activities of phenoxy acetamide derivatives highlights their potential as antiviral agents. nih.gov The structural diversity achievable with the acetamide core allows for the synthesis of molecules that can interact with various viral targets. For instance, some acetamide derivatives are known to inhibit enzymes crucial for the replication of the HIV virus. nih.gov While specific antiviral studies on this compound have not been reported, the general antiviral potential of the acetamide class suggests this as a possible area for future investigation.
Anti-inflammatory Effects (Referencing Analogous Compounds)
Several studies have explored the anti-inflammatory properties of acetamide derivatives. These compounds often exert their effects through the inhibition of key inflammatory mediators.
One study investigated the anti-inflammatory and antioxidant potential of N-(2-hydroxyphenyl) acetamide . readersinsight.net This compound showed significant inhibition of protein denaturation, an indicator of anti-inflammatory activity, and also exhibited high radical scavenging activity. readersinsight.net In vivo studies using a formalin-induced paw edema model in rats further confirmed its anti-inflammatory effects. readersinsight.net
The mechanism of anti-inflammatory action for many acetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a key enzyme in the inflammatory pathway. archivepp.comgalaxypub.co Molecular docking studies have shown that the acetamide nitrogen can form hydrogen bonds with key amino acid residues, such as Trp 387 and Ser 353, in the active site of the COX-II enzyme. galaxypub.co
Furthermore, a study on various acetamide derivatives reported their ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential to modulate inflammatory responses. mdpi.comresearchgate.net
Phytotoxic Activity in Agricultural Contexts (Referencing Analogous Compounds)
Certain nitrated acetamide derivatives have been shown to possess phytotoxic properties, suggesting their potential application in agriculture. A study on the microbial degradation of 2-benzoxazolinone (B145934) (BOA) led to the identification of bioactive nitrated and nitrosylated N-(2-hydroxyphenyl)acetamides. nih.govmdpi.com
Specifically, N-(2-hydroxy-5-nitrophenyl) acetamide was found to elicit alterations in the gene expression profile of Arabidopsis thaliana. nih.govmdpi.com At a concentration of 1 mM, this compound influenced the transcriptional activities of terpene synthase TPS04, a gene inducible by pathogens. nih.govmdpi.com While lower concentrations did not produce visible phenotypic effects, concentrations of 2 mM and higher resulted in the wilting of young leaves, demonstrating its phytotoxic potential. mdpi.com The bioactivity of this compound is, however, rapidly diminished in plants through glucosylation, a common detoxification pathway. nih.govmdpi.com
Interaction with Biological Targets: Receptor Binding and Enzyme Inhibition (Referencing General Acetamide Class)
The acetamide functional group is a common motif in medicinal chemistry due to its ability to participate in hydrogen bonding and other molecular interactions, enabling it to bind to a variety of biological targets, including receptors and enzymes. drugbank.com
As previously mentioned, a significant mechanism of action for some anti-inflammatory acetamide derivatives is the inhibition of the COX-II enzyme . archivepp.comgalaxypub.co The acetamide moiety plays a crucial role in binding to the enzyme's active site. galaxypub.co
Other studies have explored the interaction of acetamide derivatives with different enzymes. For example, a series of N-ferrocenylmethyl-N-(nitrophenyl)-acetamides were investigated for their interaction with glutathione (B108866) reductase , an important antioxidant enzyme. srce.hr Molecular docking studies revealed that these compounds interact with amino acid residues of the enzyme through hydrogen bonding and hydrophobic interactions. srce.hr
Furthermore, flavonoid acetamide derivatives have been computationally evaluated for their potential to interact with various drug targets. These studies predict that such compounds could act as G-protein coupled receptor (GPCR) ligands, ion channel modulators, and kinase inhibitors. rsc.org
In Vitro Pharmacological Assessments
In vitro assays are crucial for determining the initial safety profile of a chemical compound, including its potential for cytotoxicity and mutagenicity.
A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide investigated its in vitro toxicity. mdpi.com The results indicated a low cytotoxic potential for this compound. mdpi.com Other studies on different acetamide derivatives have also reported low toxicity in various cell lines. mdpi.com
Regarding mutagenicity, research on N-nitroso compounds provides some insights. For instance, dinitrosocaffeidine , which contains both N-nitrosamide and N-nitrosamine groups, was found to be a direct-acting mutagen in Salmonella typhimurium strains TA100, TA1535, and TA102. nih.gov Its mutagenic potential was enhanced with metabolic activation. nih.gov This compound also demonstrated a high potential for inducing DNA single-strand breaks in primary rat hepatocytes and was cytotoxic at higher concentrations. nih.gov These findings underscore the importance of evaluating the potential for N-nitrosation of acetamide compounds and the subsequent genotoxicity of such derivatives.
Pharmacokinetic Profile Analysis (Referencing Analogous Compounds)
A detailed examination of the pharmacokinetics of analogous compounds provides critical insights into the expected behavior of this compound in a biological system. The primary metabolic pathways and pharmacokinetic parameters observed in these analogs offer a predictive framework for the absorption, distribution, metabolism, and excretion of the target compound.
Absorption
The absorption of this compound is anticipated to be influenced by its physicochemical properties, which can be inferred from its analogs. For instance, toluidine isomers are known to be absorbed through the skin, and this route of exposure can lead to systemic effects. The acetylation of toluidine to form N-acetyl-p-toluidine generally modifies its polarity, which can impact its absorption characteristics. Studies on other acetylated compounds have shown that acetylation can, in some cases, enhance oral bioavailability. For example, the acetylation of 5-demethyltangeretin was found to significantly increase its oral bioavailability and plasma concentrations nih.gov. This suggests that N-acetylation could be a viable strategy to improve the absorption of certain compounds.
Distribution
Once absorbed, the distribution of this compound throughout the body will be governed by its affinity for various tissues and its ability to bind to plasma proteins. The distribution patterns of analogous compounds offer valuable clues. For example, a study on a prodrug of paracetamol and tolmetin, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate, revealed that after intravenous administration, the compound is rapidly hydrolyzed, leading to a short transit time of the prodrug in the body and quick attainment of maximum plasma levels of its metabolites nih.gov. This rapid metabolism and distribution are characteristic of many small molecule drugs.
Metabolism
The metabolism of this compound is expected to follow pathways observed in its structural analogs, primarily involving the toluidine and nitrophenyl moieties. The metabolism of p-toluidine (B81030) in rats proceeds through ring hydroxylation, with the major metabolite being 2-amino-5-methylphenol (B193566) chemicalbook.com.
A pivotal metabolic process for aromatic amines like the toluidine portion of our target compound is N-acetylation. This reaction is catalyzed by N-acetyltransferases (NATs), which are known to exhibit genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population nih.gov. This genetic variability can significantly influence the rate of metabolism and, consequently, the efficacy and toxicity of drugs that are substrates for these enzymes. For instance, human NAT1 and NAT2 have distinct substrate specificities, with NAT2 being primarily responsible for the acetylation of drugs like isoniazid (B1672263) and hydralazine (B1673433) nih.gov. The acetylation of o-toluidine (B26562) to N-acetyl-o-toluidine has been identified as a metabolic step for acetoaceto-o-toluidine nih.gov.
The nitro group on the phenyl ring is also a key site for metabolic transformation. The metabolism of acetaminophen, which can be considered an analog in terms of having an N-acetylated aminophenyl structure, involves oxidation by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI) nih.gov. This reactive metabolite is then detoxified by conjugation with glutathione nih.gov. While this compound has a nitro group instead of a hydroxyl group para to the acetylamino group, the principles of metabolic activation and detoxification could be similar.
Excretion
The final phase of the pharmacokinetic profile is the excretion of the compound and its metabolites from the body. For toluidine and its metabolites, renal excretion is a major route. Following oral administration to rats, a small percentage of p-toluidine is excreted unchanged in the urine, with the majority being eliminated as metabolites like 2-amino-5-methylphenol chemicalbook.com. Similarly, the metabolites of acetaminophen, including glucuronide and sulfate (B86663) conjugates, are primarily excreted in the urine nih.gov. It is therefore highly probable that the metabolites of this compound, such as hydroxylated and conjugated derivatives, will also be eliminated from the body via the renal system.
Interactive Data Tables
To further illustrate the pharmacokinetic parameters of analogous compounds, the following tables provide a summary of available data.
Table 1: Pharmacokinetic Parameters of Acetaminophen (a structural analog)
| Parameter | Value | Reference |
| Primary Metabolism | Glucuronidation and Sulfation | nih.gov |
| Oxidative Metabolism | Via Cytochrome P450 to NAPQI | nih.gov |
| Detoxification | Conjugation with Glutathione | nih.gov |
| Primary Excretion Route | Renal (as conjugates) | nih.gov |
Table 2: Metabolic Profile of p-Toluidine in Rats
| Parameter | Finding | Reference |
| Primary Metabolic Pathway | Ring Hydroxylation | chemicalbook.com |
| Major Metabolite | 2-amino-5-methylphenol | chemicalbook.com |
| Unchanged Excretion (urine) | ~3.5% of dose | chemicalbook.com |
Table 3: General Properties of Toluidine Isomers
| Isomer | Physical State | Primary Use | Metabolic Note | Reference |
| o-Toluidine | Viscous Liquid | Pesticide Precursor | Metabolite of Prilocaine | wikipedia.org |
| m-Toluidine | Viscous Liquid | Dye Production | - | wikipedia.org |
| p-Toluidine | Flaky Solid | Dye Production | - | wikipedia.org |
Applications in Medicinal Chemistry and Materials Science
Role as an Intermediate in Pharmaceutical Synthesis
The structural motifs present in N-(4-Methyl-2-nitrophenyl)acetamide are crucial building blocks in the multistep synthesis of complex therapeutic agents. A prominent example is the synthesis of Nintedanib, a medication used for treating idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. While not this compound itself, a closely related chloro-derivative, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , functions as a key intermediate in one of the synthetic routes to Nintedanib. google.comgoogle.comveeprho.com
The synthesis process involves reacting N-methyl-4-nitroaniline with chloroacetic anhydride (B1165640) to produce 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. google.comgoogle.com This intermediate then undergoes a reaction with 1-methylpiperazine , followed by catalytic hydrogenation to yield N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide . google.com This resulting compound is a crucial precursor that is subsequently condensed with another molecular fragment to form the final Nintedanib molecule. google.compatsnap.com The presence of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide as a potential impurity in the final Nintedanib product underscores its role in the manufacturing process. veeprho.com
Table 1: Key Intermediates in Nintedanib Synthesis
| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| N-methyl-4-nitroaniline | Starting material | google.com |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Key intermediate formed from starting material | google.comgoogle.com |
| N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide | Precursor formed from the key intermediate | google.com |
Development of Advanced Materials
The acetamide (B32628) functional group is a valuable component in the field of materials science, particularly in polymer chemistry and nanotechnology. patsnap.com Acetamide itself is utilized as a plasticizer and an industrial solvent. wikipedia.orgpatsnap.com Its derivatives are integral to creating advanced materials with tailored properties. galaxypub.coarchivepp.com
In the realm of nanomedicine, acetamide linkages are employed to construct sophisticated drug delivery systems. galaxypub.coarchivepp.com Polymeric nanoparticles, such as nanocapsules and nanospheres, can be engineered to carry therapeutic agents. The linkage between the polymer carrier and the drug often involves an acetamide bond, which can be designed for stability and controlled release. galaxypub.coarchivepp.com
Furthermore, the structural characteristics of acetamide derivatives influence the architecture of coordination polymers. The amide groups can form specific hydrogen bonds (e.g., N–H···O=C), which play a critical role in stabilizing the secondary building units of the polymer. nih.gov The orientation of these acetamide moieties can be controlled by the choice of solvent during synthesis, allowing for the rational design of polymer structures with different nuclearities and properties. nih.gov Related nitroaniline derivatives have also been used to create polymers for applications such as anticorrosive pigments and organic solar cells, highlighting the potential of the combined nitro-aromatic and amine-derived functionalities in materials science. researchgate.netnih.gov
Table 2: Applications of Acetamide Derivatives in Materials Science
| Application Area | Function of Acetamide Derivative | Example | Reference |
|---|---|---|---|
| Polymer Chemistry | Plasticizer, Solvent | General use | patsnap.comwikipedia.org |
| Nanomedicine | Linker in drug delivery systems | Polymeric nanocapsules/nanospheres | galaxypub.coarchivepp.com |
| Coordination Polymers | Structural control via hydrogen bonding | Self-assembly of zinc-based polymers | nih.gov |
Applications in Sensing and Detection Technologies
The combination of a nitrophenyl group as a signaling unit and an amide as a binding site is a well-established strategy for designing chemosensors, particularly for anion detection. nih.govrsc.org Analogues of this compound have been synthesized and investigated for their ability to detect and quantify specific anions through colorimetric or fluorescent changes. nih.govmdpi.com
A notable example is the sensor 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , which has been specifically designed for the detection of fluoride (B91410) ions (F⁻). mdpi.com The sensing mechanism relies on the interaction between the anion and the amide N-H proton. Upon binding with a fluoride ion, the amide proton is abstracted (a deprotonation process), which alters the electronic structure of the molecule. mdpi.com This change is observable as a distinct color change and a shift in the UV-Visible absorption spectrum, with a new absorption band appearing at a longer wavelength. mdpi.com Such sensors allow for "naked-eye" detection of the target anion.
Research into analogous compounds has demonstrated the versatility of this molecular design. N-acetylglyoxylic amides bearing nitrophenyl groups act as colorimetric sensors for both cyanide (CN⁻) and fluoride (F⁻) ions. nih.gov Similarly, other compounds featuring nitrophenyl and pyrrole (B145914) carboxamide motifs have been studied for their anion recognition capabilities. jlu.edu.cn The electron-withdrawing nature of the nitro group makes the amide proton more acidic and thus more available to interact with basic anions, forming the basis for these sensing technologies. mdpi.com These systems can be integrated into various platforms, including paper-based sensors, for simple and on-site analysis of environmental or biological samples. chemistryviews.org
Table 3: Anion Sensing with N-(Nitrophenyl)acetamide Analogs
| Sensor Compound | Target Anion(s) | Detection Method | Reference |
|---|---|---|---|
| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | F⁻ | Colorimetric (UV-Vis) | mdpi.com |
| N-acetylglyoxylic amides with nitrophenyl units | F⁻, CN⁻ | Colorimetric (Naked-eye, UV-Vis) | nih.gov |
| N-Nitrophenyl-1H-pyrrole-2-carboxamide | Various anions | Spectroscopic studies | jlu.edu.cn |
Future Research Directions and Translational Potential
Elucidation of Structure-Activity Relationships for Enhanced Bioactivity
Future investigations into N-(4-Methyl-2-nitrophenyl)acetamide should prioritize a systematic exploration of its structure-activity relationships (SAR). The arrangement of the methyl, nitro, and acetamido groups on the phenyl ring is critical to its molecular conformation and intermolecular interactions, which are key determinants of its biological activity.
Research on analogous compounds provides a roadmap for these studies. For instance, the crystal structure of related nitroacetanilides reveals the profound impact of substituent placement on molecular planarity and hydrogen-bonding patterns. In N-(4-methoxy-2-nitrophenyl)acetamide, an intramolecular N—H⋯O hydrogen bond is formed between the amide proton and an oxygen atom of the ortho-nitro group. nih.govnih.gov This interaction creates a more rigid, planar conformation. The ability of the molecule to participate in such intramolecular bonding is a key factor that governs its interaction with biological targets. nih.govbrunel.ac.uk
SAR studies should involve the synthesis and analysis of a library of derivatives to probe the effects of modifying each component of the molecule:
Nitro Group Position: Shifting the nitro group from the ortho to the meta or para position relative to the acetamido group would likely disrupt the intramolecular hydrogen bond, leading to a more flexible molecule with different biological properties. researchgate.net
Methyl Group Substitution: Replacing the methyl group with other alkyl or electron-withdrawing/donating groups could modulate the electronic properties of the phenyl ring, influencing binding affinities.
Acetamido Chain Modification: Altering the acetyl group could lead to derivatives with improved potency or selectivity. Studies on N-(1,3,4-thiadiazol-2-yl)amide derivatives have shown that modifying the acetamide (B32628) portion can significantly impact inhibitory activity against enzymes like 6-phosphogluconate dehydrogenase. acs.orgacs.org
By correlating these structural modifications with changes in bioactivity, a comprehensive SAR profile can be developed, guiding the design of more potent and selective compounds.
Rational Design of Novel Derivatives for Targeted Therapeutic Applications
The core structure of this compound serves as a valuable scaffold for the rational design of new therapeutic agents. Its role as a synthetic intermediate, or semi-product, for more complex, pharmaceutically active compounds has been established. researchgate.netjcbsc.org A key example is the use of a similar molecule, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, as a reactant in the synthesis of Intedanib, a potent triple angiokinase inhibitor used in cancer therapy. chemicalbook.com This connection highlights the translational potential of this class of compounds.
Future rational design efforts could focus on specific disease targets. The development of N-(1,3,4-thiadiazol-2-yl)amide derivatives as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a potential target in oncology, demonstrates a successful strategy. acs.orgacs.org Researchers systematically optimized a lead compound by modifying the phenylacetamide moiety to enhance potency against both the 6PGD enzyme and cancer cell lines. acs.orgacs.org
A similar approach can be applied to this compound. By identifying a relevant biological target, computational modeling and medicinal chemistry techniques can be used to design derivatives with high affinity and specificity. For example, the nitro and acetamido groups can be modified to optimize interactions within the binding pocket of a target enzyme or receptor, potentially leading to novel treatments for a range of diseases.
Table 1: Examples of Bioactive Acetanilide (B955) Derivatives and Their Therapeutic Relevance
| Compound/Derivative Class | Therapeutic Target/Application | Key Findings | Reference |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Precursor to Intedanib (Antitumor Agent) | Used as a reactant in the synthesis of a triple angiokinase inhibitor. | chemicalbook.com |
| N-(1,3,4-thiadiazol-2-yl)amide Derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitors (Oncology) | Structural optimization led to compounds with significant potency against 6PGD and antiviability activity in cancer cells. | acs.orgacs.org |
| N-(4-hydroxyphenyl) acetamide (Paracetamol) | Analgesic and Antipyretic | N-(4-nitrophenyl) acetamide is a key synthetic precursor to this widely used drug. | jcbsc.orgresearchgate.net |
Comprehensive Investigation of Polymorphic Interconversions and Stability
A crucial area for future research is the comprehensive study of polymorphism in this compound (also known as 4-methyl-2-nitroacetanilide or MNA). Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties, including solubility, stability, and bioavailability, which are critical for pharmaceutical development and industrial applications.
Detailed research has revealed that MNA exists in at least three polymorphic forms: a white form (MNA-1), an amber form (MNA-2), and a yellow form (MNA-3). brunel.ac.uk The white form is the most stable, while the amber form is the least stable. brunel.ac.uk A significant finding is that the yellow form undergoes a topotactic phase change, meaning it converts to the more stable white form in the solid state. brunel.ac.uk
Further investigation is needed to fully characterize these polymorphs and their interconversions. This should include:
Advanced Structural Analysis: Using techniques like single-crystal X-ray diffraction to precisely determine the crystal structure of each polymorph.
Spectroscopic and Thermal Analysis: Employing methods such as infrared (IR) and Raman spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) to understand the conformational differences and the thermodynamics of the phase transitions. brunel.ac.uk
Solvent Effects: Investigating how different solvents influence the conformation of the flexible MNA molecule and which polymorph crystallizes from various solutions. brunel.ac.uk
Understanding the relationships between the polymorphs is essential for controlling the final solid form of the compound during manufacturing, ensuring product consistency and stability. brunel.ac.uk
Table 2: Known Polymorphs of this compound (MNA)
| Polymorph Name | Color | Relative Stability | Key Characteristic | Reference |
| MNA-1 | White | Most stable | The thermodynamically preferred form. | brunel.ac.uk |
| MNA-2 | Amber | Least stable | brunel.ac.uk | |
| MNA-3 | Yellow | Intermediate | Can convert to the white form via a topotactic phase change. | brunel.ac.uk |
Development of Scalable and Sustainable Synthesis Methods for Industrial Relevance
For this compound to be industrially relevant, the development of scalable, cost-effective, and environmentally friendly synthesis methods is paramount. Traditional synthesis often involves nitration reactions that are highly exothermic and require careful temperature control and the use of harsh acids. researchgate.netresearchgate.net
Future research should focus on applying the principles of green chemistry to the synthesis of this compound. nih.govresearchgate.net Key areas for improvement include:
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, increase yields, and lower energy consumption compared to conventional heating. nih.govresearchgate.net Ultrasound irradiation is another alternative energy source that can enhance reaction rates through acoustic cavitation. nih.gov
Greener Solvents and Solvent-Free Conditions: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce environmental impact. nih.gov Developing solvent-free reaction conditions, where neat reactants are mixed, potentially with a solid-supported catalyst, represents an even more sustainable approach. nih.govresearchgate.net
Catalyst Innovation: Exploring the use of recyclable, non-toxic catalysts, such as magnetic nanocatalysts, can improve the sustainability of the synthesis process. researchgate.net
By integrating these modern synthetic strategies, it is possible to create a manufacturing process for this compound that is not only efficient and scalable but also aligns with contemporary standards of environmental sustainability. tubitak.gov.trirjpl.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-Methyl-2-nitrophenyl)acetamide with high purity?
- Methodology : The compound is typically synthesized via acetylation of 4-methyl-2-nitroaniline using acetic anhydride under controlled conditions. Evidence from analogous nitro-substituted acetamides (e.g., N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide) suggests refluxing in acetic acid, followed by recrystallization from aqueous solutions to achieve high purity (yield: ~70–85%) . Key parameters include maintaining a pH of 5.5–6.5 during precipitation and using methanol for single-crystal growth .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substitution patterns, particularly distinguishing nitro and methyl groups. Infrared (IR) spectroscopy confirms the presence of acetamide (C=O stretch at ~1650–1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups. Mass spectrometry (MS) provides molecular weight validation (e.g., m/z ≈ 224.21 g/mol for analogs) . High-performance liquid chromatography (HPLC) can assess purity (>95%) .
Q. How should researchers handle stability issues during storage of nitro-substituted acetamides?
- Methodology : Store in amber vials at 2–8°C under inert atmosphere (N₂/Ar) to prevent photodegradation and oxidation. Stability studies on similar compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) suggest monitoring via periodic NMR and HPLC to detect decomposition byproducts like nitroso intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions for this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides precise bond lengths and angles. For example, in N-(4-hydroxy-2-nitrophenyl)acetamide, SCXRD revealed a nitro group twisted 16.7° from the benzene plane, resolving computational model inaccuracies . Refinement protocols should include anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H⋯O interactions) .
Q. What strategies are effective in addressing solubility challenges during bioactivity assays of nitro-substituted acetamides?
- Methodology : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or micellar formulations (e.g., Tween-80) to enhance aqueous solubility. For analogs like N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide, solubility in DMSO was critical for cytotoxicity assays (IC₅₀ determination) . Dynamic light scattering (DLS) can monitor aggregation in solution .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Experimental data from N-(4-ethoxy-2-nitrophenyl)acetamide show that methyl groups at the para position sterically hinder reactions, requiring catalysts like BF₃·Et₂O for sulfonation or bromination . Density functional theory (DFT) calculations can predict reactive sites by analyzing Fukui indices .
Data Contradiction and Troubleshooting
Q. How should researchers reconcile conflicting NMR data for nitro-acetamide derivatives?
- Methodology : Discrepancies may arise from tautomerism or solvent effects. For example, in N-(4-hydroxy-2-nitrophenyl)acetamide, keto-enol tautomerism shifts proton signals by ~0.3–0.5 ppm. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers and compare with computed NMR spectra (e.g., using Gaussian) .
Q. What experimental controls are critical when observing unexpected biological activity in nitro-acetamides?
- Methodology : Include purity-verified controls (HPLC ≥98%) and test for endotoxin contamination (LAL assay). For analogs like N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide, false-positive cytotoxicity results were traced to residual acetic anhydride; thus, thorough washing during synthesis is essential .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 224.21 g/mol (analog) | |
| Melting Point | 145–148°C (recrystallized from methanol) | |
| Key IR Bands | 1658 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) | |
| SCXRD Space Group | C2/c (monoclinic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
